

Application Notes and Protocols for Measuring Peramivir Concentration in Plasma Samples

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Compound of Interest

Compound Name: *Peramivir*

Cat. No.: *B1679564*

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Introduction

Peramivir is a potent neuraminidase inhibitor used in the treatment of influenza. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides detailed application notes and protocols for the quantification of **peramivir** in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for **peramivir** analysis in plasma. These values provide a reference for expected performance and can guide laboratory-specific validation efforts.

Table 1: Linearity and Sensitivity of **Peramivir** Quantification Methods

Method	Linear Range (ng/mL)	Lower Limit of Quantification (LLOQ) (ng/mL)	Sample Volume (μL)	Reference
HPLC-MS/MS	5 - 10,000	5	100	[1][2]
HILIC-MS/MS	10 - 10,000	10	Not Specified	[3]
HPLC-MS/MS	0.12 - 1200.0	0.12	Not Specified	[4]
LC-MS/MS	0.25 - 250	0.25	Not Specified	[5]
LC-MS/MS	1 - 50,000	1	Not Specified	
LC-MS/MS	1.17 - 2340.0	1.17	Not Specified	

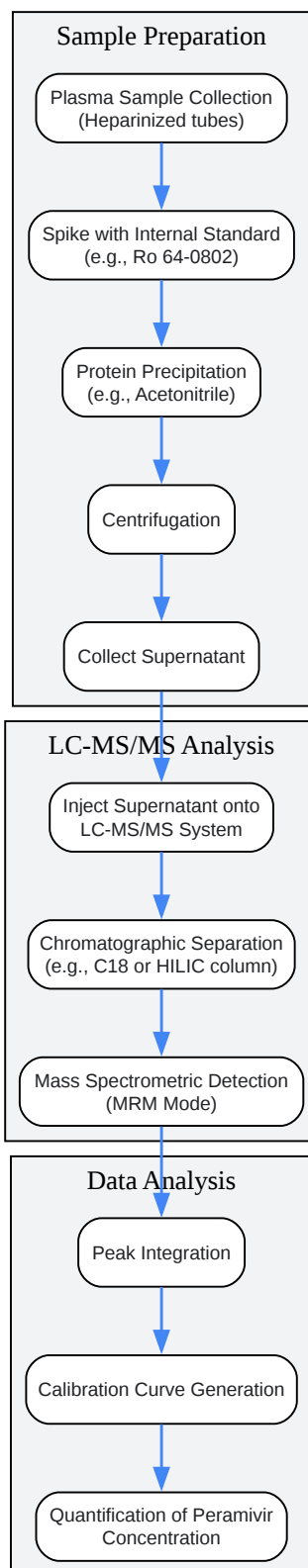
Table 2: Precision and Accuracy of **Peramivir** Quantification Methods

Method	Intra-day Precision (% RSD)	Inter-day Precision (% RSD)	Accuracy (%)	Reference
HILIC-MS/MS	4.3 ± 1.8	3.7 ± 1.8	97.0 ± 4.8	
LC-MS/MS	4.04 - 8.17	3.02 - 7.08	93.99 - 106.48	

Table 3: Mass Spectrometry Transitions for **Peramivir** and Internal Standards

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode	Reference
Peramivir	329	100	Positive	
Ro 64-0802 (I.S.)	285	138	Positive	
Peramivir Derivative	343	284	Positive	
Ro 64-0802 Derivative (I.S.)	299	152	Positive	

Experimental Workflow Diagram



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Caption: Experimental workflow for **peramivir** quantification in plasma.

Detailed Experimental Protocol: LC-MS/MS Method

This protocol is a representative example based on commonly published methods. It is recommended to validate the method in your laboratory according to regulatory guidelines (e.g., US FDA).

Materials and Reagents

- **Peramivir** reference standard
- Internal Standard (I.S.), e.g., Ro 64-0802 or a stable isotope-labeled **peramivir**
- HPLC-grade acetonitrile, methanol, and water
- Formic acid and ammonium formate
- Human plasma (with anticoagulant, e.g., heparin)
- Pipettes and tips
- Microcentrifuge tubes
- Autosampler vials

Preparation of Stock and Working Solutions

- **Peramivir** Stock Solution (1 mg/mL): Accurately weigh and dissolve the **peramivir** reference standard in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol.
- Working Solutions: Prepare serial dilutions of the **peramivir** stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at an appropriate concentration.

Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
- Pipette 100 µL of plasma into the appropriately labeled tubes.
- For all tubes except the blank, add 10 µL of the internal standard working solution.
- To precipitate plasma proteins, add 300 µL of acetonitrile to each tube.
- Vortex each tube for 30 seconds.
- Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

- Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) or a Hydrophilic Interaction Chromatography (HILIC) column (e.g., Amide-80) can be used.
- Mobile Phase A: 0.1% formic acid in water with 0.06 M ammonium formate.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 - 0.5 mL/min.
- Gradient: A gradient elution is typically used to separate **peramivir** from endogenous plasma components. An example gradient could be:
 - 0-0.5 min: 20% B
 - 0.5-2.5 min: 20-80% B
 - 2.5-3.0 min: 80% B

- 3.0-3.1 min: 80-20% B
- 3.1-5.0 min: 20% B
- Injection Volume: 5-10 μ L.
- Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS)

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - **Peramivir**: m/z 329 \rightarrow 100
 - Internal Standard (Ro 64-0802): m/z 285 \rightarrow 138
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature according to the specific instrument used.

Data Analysis

- Integrate the peak areas for **peramivir** and the internal standard.
- Calculate the peak area ratio of **peramivir** to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
- Determine the concentration of **peramivir** in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The analytical method should be fully validated according to the US FDA or other relevant regulatory guidelines. Key validation parameters include:

- **Selectivity and Specificity:** Assess interference from endogenous plasma components.
- **Linearity:** Evaluate the concentration range over which the method is accurate and precise.
- **Accuracy and Precision:** Determine the closeness of measured values to the true values and the degree of scatter, respectively, at multiple concentration levels (LLOQ, low, mid, and high QC).
- **Recovery:** Measure the efficiency of the extraction procedure.
- **Matrix Effect:** Evaluate the ion suppression or enhancement caused by the plasma matrix.
- **Stability:** Assess the stability of **peramivir** in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of **peramivir** in plasma samples. Proper validation is essential to ensure the reliability of the data for clinical and research applications. The provided information serves as a comprehensive guide for establishing and performing **peramivir** bioanalysis in a laboratory setting.

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